Oleanolic acid is a natural product found in Salvia miltiorrhiza, Sambucus chinensis, and other organisms with data available.
A pentacyclic triterpene that occurs widely in many PLANTS as the free acid or the aglycone for many SAPONINS. It is biosynthesized from lupane. It can rearrange to the isomer, ursolic acid, or be oxidized to taraxasterol and amyrin.
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Oleanolic acid
CAS No.: 508-02-1
Cat. No.: VC21347244
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 508-02-1 |
---|---|
Molecular Formula | C30H48O3 |
Molecular Weight | 456.7 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |
Standard InChI Key | MIJYXULNPSFWEK-GTOFXWBISA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Melting Point | 310 °C |
Chemical Structure and Properties
Chemical Structure and Composition
Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) features a pentacyclic triterpene skeleton with a carboxylic acid group at position 28 and a hydroxyl group at position 3β . With the molecular formula C₃₀H₄₈O₃, this compound belongs to the oleanane class of triterpenoids, characterized by a five-ring carbon structure . The CAS number for oleanolic acid is 508-02-1, which serves as its unique chemical identifier in scientific literature and databases .
Physical and Chemical Characteristics
Oleanolic acid typically appears as a white to off-white crystalline solid with distinct physicochemical properties . The most notable characteristic of oleanolic acid is its extremely poor water solubility, which significantly impacts its pharmaceutical applications . This hydrophobic nature presents considerable challenges for drug formulation and delivery, limiting its dissolution rate, absorption, and bioavailability .
The compound exhibits good solubility in various organic solvents including ethanol, methanol, and dimethyl sulfoxide (DMSO), which facilitates its extraction from plant materials and laboratory manipulation . From a safety perspective, oleanolic acid is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, requiring appropriate handling precautions in laboratory and industrial settings .
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